molecular formula C8H6Cl4O B1618817 2,2,2-trichloro-1-(4-chlorophenyl)ethanol CAS No. 5333-82-4

2,2,2-trichloro-1-(4-chlorophenyl)ethanol

Cat. No.: B1618817
CAS No.: 5333-82-4
M. Wt: 259.9 g/mol
InChI Key: LQAPSMWXDFJNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl alcohol, p-chloro-alpha-(trichloromethyl)-: is a chemical compound with the molecular formula C8H6Cl4O and a molecular weight of 259.945 g/mol . It is also known by its systematic name, 2,2,2-trichloro-1-(4-chlorophenyl)ethanol . This compound is characterized by the presence of a benzyl alcohol group substituted with a p-chloro and an alpha-trichloromethyl group.

Properties

CAS No.

5333-82-4

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H

InChI Key

LQAPSMWXDFJNGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

Other CAS No.

5333-82-4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl alcohol derivatives can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert benzyl alcohol derivatives into hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: p-Chlorobenzaldehyde or p-chlorobenzoic acid.

    Reduction: p-Chlorotoluene.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, involves its interaction with biological molecules through its hydroxyl and trichloromethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins .

Comparison with Similar Compounds

    Benzyl alcohol: A simpler analog without the p-chloro and trichloromethyl groups.

    p-Chlorobenzyl alcohol: Lacks the trichloromethyl group.

    Trichloromethylbenzene: Lacks the hydroxyl group.

Uniqueness:

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